N-methyl-3-(methylamino)benzenesulfonamide
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Overview
Description
N-methyl-3-(methylamino)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylamino)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with methylamine. The nitro group is first reduced to an amine, followed by methylation to introduce the N-methyl group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and methyl iodide for the methylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-methyl-3-(methylamino)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Mechanism of Action
The mechanism of action of N-methyl-3-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
N-butyl-3-(methylamino)benzene-1-sulfonamide: Similar structure but with a butyl group instead of a methyl group.
Sulfanilamide: A well-known sulfonamide drug with a similar sulfonamide functional group.
Uniqueness
N-methyl-3-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of both methyl and methylamino groups provides distinct electronic and steric properties compared to other sulfonamides .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-methyl-3-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-9-7-4-3-5-8(6-7)13(11,12)10-2/h3-6,9-10H,1-2H3 |
InChI Key |
NHPLVMLBEMJUFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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